In-Depth Technical Guide: tert-Butyl Chlorodifluoroacetate (CAS Number 167308-43-2)
In-Depth Technical Guide: tert-Butyl Chlorodifluoroacetate (CAS Number 167308-43-2)
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and applications of tert-Butyl chlorodifluoroacetate, a significant reagent in the field of synthetic organic chemistry, particularly for the introduction of the difluoromethyl moiety in the development of novel pharmaceuticals and agrochemicals.
Core Properties
tert-Butyl chlorodifluoroacetate is a fluorinated ester with the chemical formula C₆H₉ClF₂O₂.[1] Its fundamental physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 167308-43-2[1] |
| Molecular Formula | C₆H₉ClF₂O₂[1] |
| Molecular Weight | 186.58 g/mol [1] |
| Boiling Point | 65-70 °C at 10 mmHg[2] |
| Density | Not available |
| Refractive Index | Not available |
Safety and Handling
General Precautionary Measures:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Experimental Protocols
Synthesis of tert-Butyl Chlorodifluoroacetate
A representative method for the synthesis of tert-butyl esters involves the reaction of a carboxylic acid with isobutylene in the presence of a catalyst. This approach can be adapted for the synthesis of tert-butyl chlorodifluoroacetate.
Caption: Synthesis of tert-Butyl Chlorodifluoroacetate.
Experimental Methodology:
-
Chlorodifluoroacetic acid is dissolved in a solvent such as dichloromethane.
-
The solution is transferred to a reactor containing a strong acid ion exchange resin which acts as the catalyst.
-
The reactor is maintained at a temperature between 20-35 °C.
-
Isobutylene gas is bubbled through the reaction mixture for a period of 6-10 hours.
-
The resulting crude product is then purified by fractional distillation (rectification) to yield the final tert-butyl chlorodifluoroacetate.[6]
Radical Difluoromethylation of Heterocycles
tert-Butyl chlorodifluoroacetate can serve as a precursor for the generation of the difluoromethyl radical, which is a key intermediate in the difluoromethylation of various substrates, including heterocycles. This process is often initiated photochemically.
Caption: Radical Difluoromethylation Workflow.
Experimental Methodology:
-
In a suitable reaction vessel, the heterocyclic substrate, tert-butyl chlorodifluoroacetate, and a photocatalyst are dissolved in an appropriate solvent.
-
The reaction mixture is degassed and placed under an inert atmosphere.
-
The mixture is then irradiated with visible light for a specified period, during which the reaction is monitored for completion.
-
Upon completion, the solvent is removed, and the crude product is purified using techniques such as column chromatography to isolate the difluoromethylated heterocycle.
Spectroscopic Data
Detailed spectroscopic data for tert-Butyl chlorodifluoroacetate is not widely available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:
¹H NMR:
-
A single, sharp peak is expected for the nine equivalent protons of the tert-butyl group, likely appearing in the upfield region of the spectrum.
¹³C NMR:
-
Signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group.
-
A signal for the ester carbonyl carbon.
-
A signal for the chlorodifluoromethyl carbon, which would be split into a triplet by the two fluorine atoms.
¹⁹F NMR:
-
A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be influenced by the adjacent chlorine and ester functionalities.[7][8][9][10][11]
Mass Spectrometry:
-
The mass spectrum is expected to show a molecular ion peak.
-
Common fragmentation patterns for tert-butyl esters include the loss of isobutylene (56 Da) and the formation of a tert-butyl cation (m/z 57).[12][13] The presence of chlorine would result in characteristic isotopic patterns for chlorine-containing fragments.
References
- 1. scbt.com [scbt.com]
- 2. Fluorinated compounds,CAS#:167308-43-2,tert-Butyl chlorodifluoroacetate [en.chemfish.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. tert-Butyl chloroacetate 97 107-59-5 [sigmaaldrich.com]
- 6. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. dovepress.com [dovepress.com]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uni-saarland.de [uni-saarland.de]
- 13. doaj.org [doaj.org]
